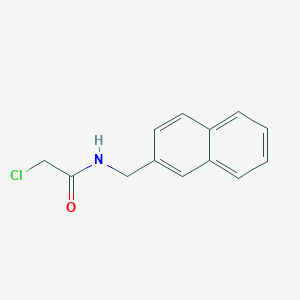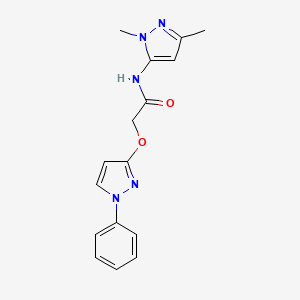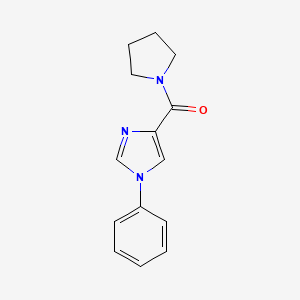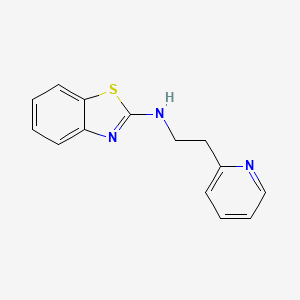
2-chloro-N-(naphthalen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(naphthalen-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 257.77 g/mol.
Aplicaciones Científicas De Investigación
2-chloro-N-(naphthalen-2-ylmethyl)acetamide has been studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. In the field of agriculture, 2-chloro-N-(naphthalen-2-ylmethyl)acetamide has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds and has the potential to be an effective alternative to traditional herbicides. In the field of materials science, this compound has been investigated for its potential use as a building block for the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(naphthalen-2-ylmethyl)acetamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. It has also been suggested that it may act by binding to specific receptors in the central nervous system to reduce pain.
Biochemical and Physiological Effects:
2-chloro-N-(naphthalen-2-ylmethyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce pain in animal models of acute and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-(naphthalen-2-ylmethyl)acetamide in lab experiments is its relatively simple synthesis method. It can be synthesized using commercially available starting materials and does not require specialized equipment. Another advantage is its potential applications in various fields of scientific research. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-(naphthalen-2-ylmethyl)acetamide. In the field of medicine, further studies are needed to fully understand its anti-inflammatory and analgesic properties and to investigate its potential use as a therapeutic agent. In the field of agriculture, further studies are needed to optimize its herbicidal properties and to investigate its potential use as an alternative to traditional herbicides. In the field of materials science, further studies are needed to explore its potential use as a building block for the synthesis of new materials with unique properties.
Métodos De Síntesis
The synthesis of 2-chloro-N-(naphthalen-2-ylmethyl)acetamide involves the reaction of 2-naphthalenemethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The product is obtained after purification by column chromatography or recrystallization.
Propiedades
IUPAC Name |
2-chloro-N-(naphthalen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-8-13(16)15-9-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFGSCBNMQVWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-ethoxy-1-[(3-ethoxyphenyl)methyl]piperidin-4-yl]-3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazole](/img/structure/B6627239.png)
![5-[4-ethoxy-1-(1H-indazol-7-ylmethyl)piperidin-4-yl]-3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazole](/img/structure/B6627240.png)
![5-[1-[(5-Bromofuran-2-yl)methyl]-4-methoxypiperidin-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B6627246.png)
![2-[benzyl-(2,5-dimethylphenyl)sulfonylamino]-N-(4-iodophenyl)acetamide](/img/structure/B6627254.png)
![2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B6627263.png)

![4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B6627283.png)
![2-[(1,3-Dioxoisoindol-5-yl)sulfonylamino]benzoic acid](/img/structure/B6627286.png)


![3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile](/img/structure/B6627305.png)
![N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine](/img/structure/B6627313.png)

![N-[(1S)-2alpha-Hydroxyindan-1alpha-yl]acrylamide](/img/structure/B6627327.png)